molecular formula C13H20FNO3S2 B2989824 4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide CAS No. 1396751-81-7

4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide

Cat. No. B2989824
CAS RN: 1396751-81-7
M. Wt: 321.43
InChI Key: AHQQIYLFFYYZFK-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide, also known as PXS-4728A, is a small molecule drug candidate that has been developed for the treatment of various diseases. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. The aim of

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

One study investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research highlights the potential application of such compounds in corrosion prevention, particularly in the context of materials science and engineering (Kaya et al., 2016).

Activation of Hydroxyl Groups for Covalent Attachment

Another application involves the use of 4-fluorobenzenesulfonyl chloride as an excellent activating agent for the covalent attachment of biologicals to solid supports. This method is significant in bioconjugate chemistry, enabling the attachment of enzymes, antibodies, and other biologicals with retained functionality. The technique has potential therapeutic applications in bioselective separation and tumor cell targeting (Chang et al., 1992).

Inhibition of Cyclooxygenase Enzymes

The synthesis and evaluation of sulfonamide derivatives as selective inhibitors of the cyclooxygenase-2 enzyme demonstrate potential pharmacological applications. These compounds, including one undergoing clinical trials, highlight the relevance of such chemical entities in developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Facilitation of Addition-Elimination Reactions

Research on the facilitation of addition-elimination reactions in pyrimidines and purines using trifluoroacetic acid reveals the chemical utility of such compounds in synthetic organic chemistry. This work demonstrates how these reactions can be dramatically accelerated, offering efficient pathways for chemical synthesis (Whitfield et al., 2003).

Anticancer Potential of Aminothiazole-Paeonol Derivatives

A study on the synthesis and evaluation of aminothiazole-paeonol derivatives for their anticancer effect on several cancer cell lines underscores the potential of these compounds in oncology. This research found significant inhibitory activity against human gastric and colorectal adenocarcinoma cell lines, suggesting a promising direction for the development of new anticancer agents (Tsai et al., 2016).

properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S2/c1-10-8-11(14)4-5-12(10)20(17,18)15-9-13(2,16)6-7-19-3/h4-5,8,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQQIYLFFYYZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methylbenzenesulfonamide

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